molecular formula C23H22IrN4O2-2 B13774046 (2,4-Pentanedionato-O2,O4)bis[2-(1H-pyrazol-1-yl-N2)phenyl-C]iridium(III) CAS No. 409319-60-4

(2,4-Pentanedionato-O2,O4)bis[2-(1H-pyrazol-1-yl-N2)phenyl-C]iridium(III)

Cat. No.: B13774046
CAS No.: 409319-60-4
M. Wt: 578.7 g/mol
InChI Key: KHUBLCPBWHJETD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Pentanedionato-O2,O4)bis[2-(1H-pyrazol-1-yl-N2)phenyl-C]iridium(III) typically involves the reaction of iridium(III) chloride hydrate with 2-(1H-pyrazol-1-yl)phenyl ligands and 2,4-pentanedione under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(2,4-Pentanedionato-O2,O4)bis[2-(1H-pyrazol-1-yl-N2)phenyl-C]iridium(III) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in solvents like dichloromethane or acetonitrile under controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iridium(IV) species, while reduction may produce iridium(I) species. Substitution reactions result in new coordination compounds with different ligands .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2,4-Pentanedionato-O2,O4)bis[2-(1H-pyrazol-1-yl-N2)phenyl-C]iridium(III) involves its ability to absorb light and undergo intersystem crossing to a triplet excited state. This excited state can transfer energy to nearby molecules, leading to phosphorescence or the generation of reactive oxygen species. The molecular targets and pathways involved depend on the specific application, such as energy transfer in OLEDs or reactive oxygen species generation in photodynamic therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4-Pentanedionato-O2,O4)bis[2-(1H-pyrazol-1-yl-N2)phenyl-C]iridium(III) is unique due to its specific ligand arrangement, which contributes to its high efficiency and stability in phosphorescent applications. The combination of 2-(1H-pyrazol-1-yl)phenyl and 2,4-pentanedionato ligands provides a balance of electronic and steric properties that enhance its performance in various applications .

Properties

CAS No.

409319-60-4

Molecular Formula

C23H22IrN4O2-2

Molecular Weight

578.7 g/mol

IUPAC Name

iridium;pentane-2,4-dione;1-phenylpyrazole

InChI

InChI=1S/2C9H7N2.C5H8O2.Ir/c2*1-2-5-9(6-3-1)11-8-4-7-10-11;1-4(6)3-5(2)7;/h2*1-5,7-8H;3H2,1-2H3;/q2*-1;;

InChI Key

KHUBLCPBWHJETD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)C.C1=CC=C([C-]=C1)N2C=CC=N2.C1=CC=C([C-]=C1)N2C=CC=N2.[Ir]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.